molecular formula C28H27FIN3O6 B10752887 (2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

Cat. No.: B10752887
M. Wt: 647.4 g/mol
InChI Key: MEPDJWRMAAUPBM-WZOIWPSZSA-N
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Preparation Methods

The synthesis of RO5068760 involves multiple steps, starting with the preparation of substituted hydantoin intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

RO5068760 undergoes various chemical reactions, primarily focusing on its interaction with the MEK enzymes. The compound selectively inhibits the phosphorylation of MEK 1 and 2, which in turn prevents the activation of ERK 1 and 2 . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to measure the inhibition of phosphorylation. The major products formed from these reactions are the phosphorylated and non-phosphorylated forms of MEK and ERK proteins .

Properties

Molecular Formula

C28H27FIN3O6

Molecular Weight

647.4 g/mol

IUPAC Name

(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide

InChI

InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24?,25-/m0/s1

InChI Key

MEPDJWRMAAUPBM-WZOIWPSZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O

Origin of Product

United States

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